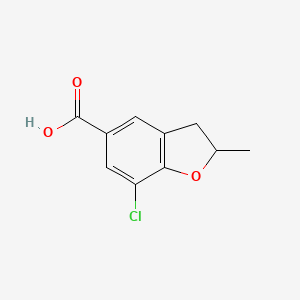

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid

Description

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a dihydrobenzofuran derivative characterized by a partially saturated benzofuran core with substituents at positions 2 (methyl), 5 (carboxylic acid), and 7 (chlorine). Its structure combines lipophilic (chlorine, methyl) and hydrophilic (carboxylic acid) groups, making it a versatile scaffold for medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C10H9ClO3/c1-5-2-6-3-7(10(12)13)4-8(11)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

YZODWTGDUASAQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxybenzyl ketones . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been used to obtain various benzofuran compounds with significant biological activities .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Structural and Functional Analysis

- Isopentene/Methoxy: These groups in related compounds contribute to cytotoxicity (isopentene) or anti-inflammatory activity (methoxy) .

Position 2 Substituents :

Position 5 Carboxylic Acid (-COOH) : A critical pharmacophore for receptor binding (e.g., CB2 agonism) and anti-inflammatory effects via cytokine modulation .

Biological Activity

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a compound within the benzofuran class, characterized by its unique structure that includes a chloro group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 212.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and its interactions with neurotransmitter systems. The compound's structure suggests possible interactions with specific receptors in the central nervous system, though detailed pharmacological studies are still ongoing.

Key Biological Activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .

- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, although specific receptor interactions require further investigation.

The mechanism of action for this compound involves its interaction with molecular targets and pathways critical for its biological effects. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators such as IL-6 and TNF-α .

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods, often involving the use of propylene glycol monomethyl ether as a solvent alongside sodium hydroxide under controlled conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-methyl-2,3-dihydrobenzofuran | Similar benzofuran core | Lacks carboxylic acid functionality |

| Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Methyl ester derivative | Different functional group at position 4 |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran | Amino group substitution | Potentially different biological activity |

These comparisons highlight the structural diversity within the benzofuran class and emphasize the unique characteristics of this compound due to its specific functional groups.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives. For example:

- Anti-inflammatory Activity : In a study investigating various compounds' effects on inflammation, this compound demonstrated significant inhibitory effects on NO production in macrophage cells .

- Neuropharmacological Studies : Ongoing research aims to elucidate the compound's effects on neurotransmitter systems and its potential therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.